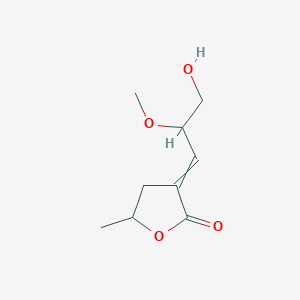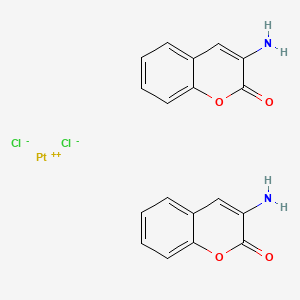
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 2-oxo-2H-1-benzopyran-3-ylammine in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and phosphines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of new platinum complexes with different ligands .
Applications De Recherche Scientifique
. Its unique structure allows it to interact with DNA and other biomolecules, leading to potential therapeutic effects. Additionally, this compound has been explored for its use in materials science, where it can be incorporated into various materials to enhance their properties .
Mécanisme D'action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves its interaction with DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription . This interaction can trigger cell death pathways, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . While cisplatin is widely used as an anticancer agent, it has significant side effects and resistance issues. cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) offers a unique structure that may overcome some of these limitations . Other similar compounds include cis(benzonitrile)dichloroplatinum(II) and various cisplatin analogues .
Propriétés
Numéro CAS |
76294-97-8 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O4Pt |
Poids moléculaire |
588.3 g/mol |
Nom IUPAC |
3-aminochromen-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
LXYVGIXUSQJVPS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


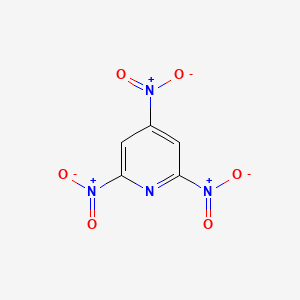
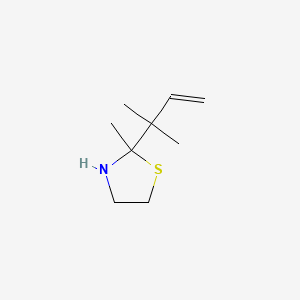


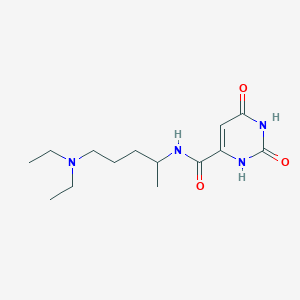
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
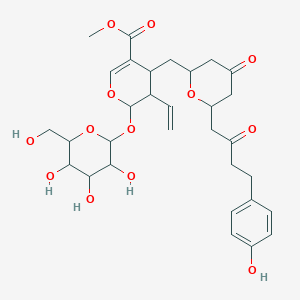
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
